6-(2-Oxopropyl)thieno[2,3-c]pyridin-6-ium chloride
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Overview
Description
6-(2-Oxopropyl)thieno[2,3-c]pyridin-6-ium chloride is a chemical compound that belongs to the class of thienopyridine derivatives.
Preparation Methods
The synthesis of 6-(2-Oxopropyl)thieno[2,3-c]pyridin-6-ium chloride typically involves the reaction of thieno[2,3-c]pyridine derivatives with appropriate reagents. One common method involves the reaction of thieno[2,3-c]pyridine with 2-chloroacetone under acidic conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
6-(2-Oxopropyl)thieno[2,3-c]pyridin-6-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-(2-Oxopropyl)thieno[2,3-c]pyridin-6-ium chloride involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound likely disrupts the cell membrane or inhibits essential enzymes in microbial cells, leading to cell death . As a kinase inhibitor, it binds to the ATP-binding site of kinases, preventing their activity and thereby inhibiting cell proliferation .
Comparison with Similar Compounds
6-(2-Oxopropyl)thieno[2,3-c]pyridin-6-ium chloride can be compared with other thienopyridine derivatives, such as:
Thieno[2,3-b]pyridine: Known for its anticancer and anti-inflammatory activities.
Thieno[3,2-c]pyridine: Studied for its potential as an antiviral and antifungal agent.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thienopyridine derivatives .
Properties
CAS No. |
62536-20-3 |
---|---|
Molecular Formula |
C10H10ClNOS |
Molecular Weight |
227.71 g/mol |
IUPAC Name |
1-thieno[2,3-c]pyridin-6-ium-6-ylpropan-2-one;chloride |
InChI |
InChI=1S/C10H10NOS.ClH/c1-8(12)6-11-4-2-9-3-5-13-10(9)7-11;/h2-5,7H,6H2,1H3;1H/q+1;/p-1 |
InChI Key |
UQAZWPMXSPBBEX-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)C[N+]1=CC2=C(C=C1)C=CS2.[Cl-] |
Origin of Product |
United States |
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